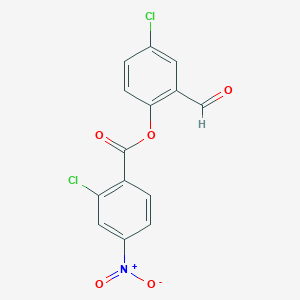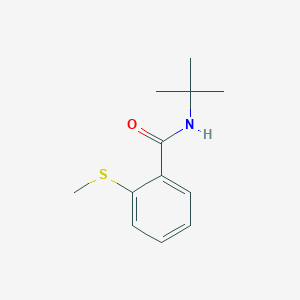
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate is an organic compound used in scientific research for its unique properties. It is a yellow crystalline powder with a molecular formula of C14H8Cl2N2O5 and a molecular weight of 352.13 g/mol. This compound is synthesized through a multi-step process and has been found to have various applications in scientific research.
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate have been extensively studied. This compound has been found to have potent acetylcholinesterase inhibitory activity, which has been linked to its neuroprotective effects. Additionally, this compound has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate in lab experiments include its potent acetylcholinesterase inhibitory activity and antioxidant properties. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Future Directions
There are several future directions for research on 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate. One area of research could focus on the development of more potent and selective acetylcholinesterase inhibitors based on this compound. Additionally, research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer derivatives for use in scientific research.
Synthesis Methods
The synthesis of 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate involves several steps. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with acetic anhydride to form 4-chloro-2-acetoxymethyl-2-nitrobenzene. This intermediate product is then reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form the final product, 4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate.
Scientific Research Applications
4-chloro-2-formylphenyl 2-chloro-4-nitrobenzoate has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been found to improve cognitive function and memory.
properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO5/c15-9-1-4-13(8(5-9)7-18)22-14(19)11-3-2-10(17(20)21)6-12(11)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIUWOAAWUOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)

![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
